

Application Notes and Protocols: Phenyl Trifluoromethanesulfonate in Suzuki-Miyaura Cross-Coupling

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Compound of Interest

Compound Name: *Phenyl trifluoromethanesulfonate*

Cat. No.: *B098758*

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Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds prevalent in pharmaceuticals and material science.^{[1][2][3]} While aryl halides are traditional coupling partners, aryl trifluoromethanesulfonates (triflates) have emerged as highly effective alternatives.^{[4][5][6]} **Phenyl trifluoromethanesulfonate**, readily prepared from phenol, offers distinct advantages, including high reactivity and the ability to participate in orthogonal coupling strategies.^[7]

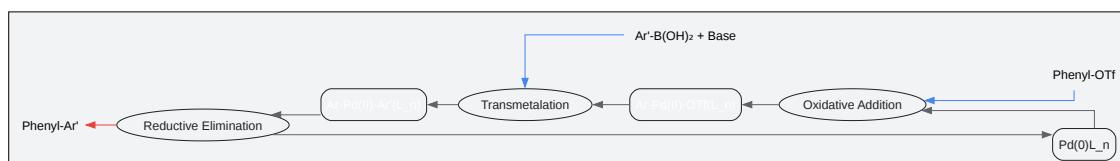
These application notes provide detailed protocols and compiled data for the use of **phenyl trifluoromethanesulfonate** as an electrophilic partner in Suzuki-Miyaura cross-coupling reactions.

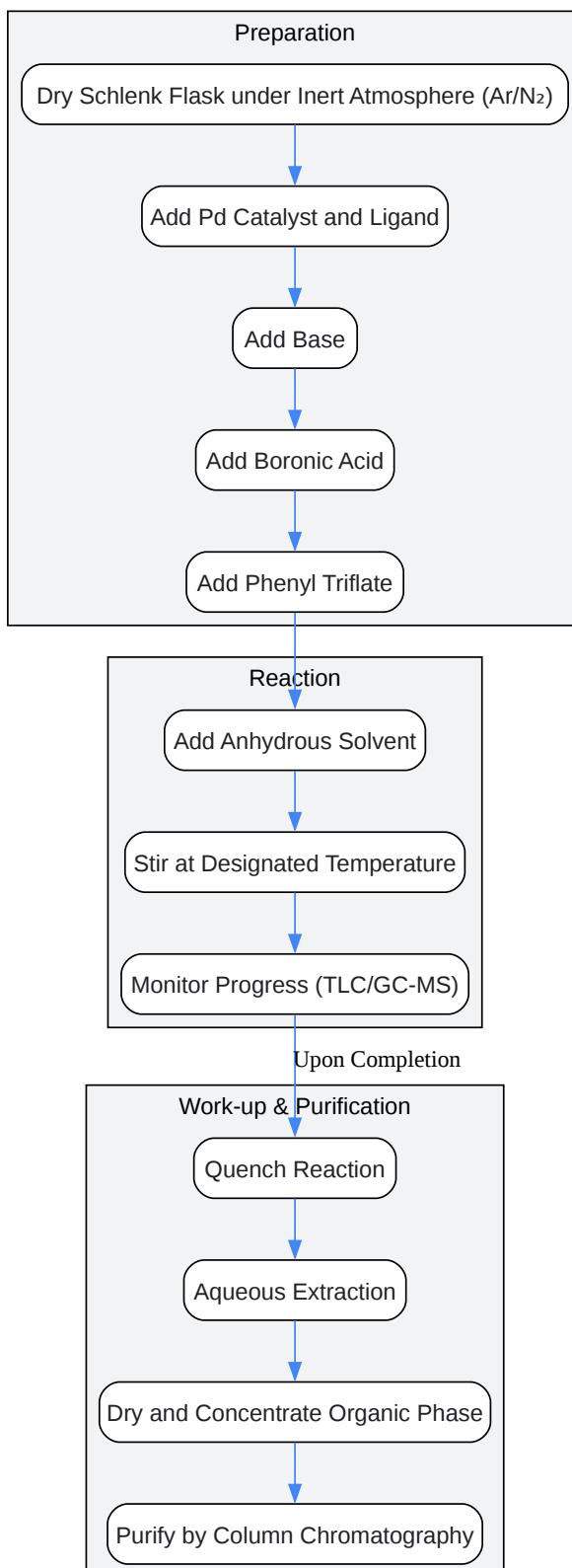
Reaction Principle

The Suzuki-Miyaura reaction involves a palladium-catalyzed cross-coupling between an organoboron compound (typically a boronic acid or its ester) and an organic halide or triflate in the presence of a base.^{[8][9]} The catalytic cycle, illustrated below, consists of three key steps: oxidative addition of the aryl triflate to a Pd(0) complex, transmetalation of the aryl group from

the boronic acid to the palladium center, and reductive elimination to form the biaryl product and regenerate the Pd(0) catalyst.[10]

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.



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